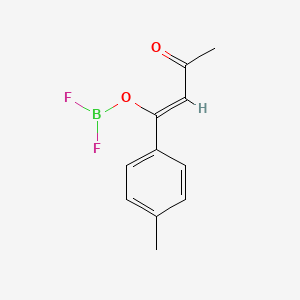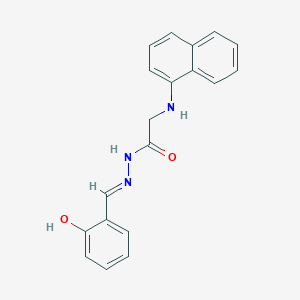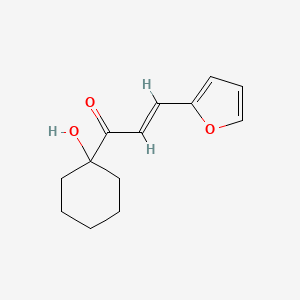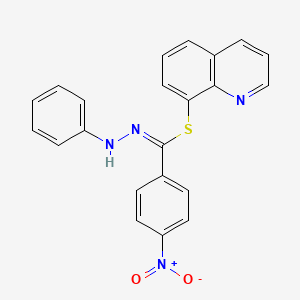
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is an organic compound with a unique structure that includes a butenone backbone, a difluoroboryloxy group, and a 4-methylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with but-3-en-2-one and 4-methylphenylboronic acid.
Formation of the Boronate Ester: The 4-methylphenylboronic acid reacts with a difluoroborylating agent under controlled conditions to form the difluoroboryloxy group.
Coupling Reaction: The boronate ester is then coupled with but-3-en-2-one using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.
Substitution: The difluoroboryloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields butanol derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may enable it to interact with biological targets in unique ways, leading to novel therapeutic agents.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- exerts its effects depends on the specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The difluoroboryloxy group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
But-3-en-2-one, 4-(4-methylphenyl)-: Lacks the difluoroboryloxy group, which may result in different reactivity and applications.
But-3-en-2-one, 4-difluoroboryloxy-4-phenyl-: Similar structure but without the methyl group on the phenyl ring, potentially affecting its chemical properties and applications.
Uniqueness
The presence of both the difluoroboryloxy group and the 4-methylphenyl substituent in But-3-en-2-one, 4-difluoroboryloxy-4-(4-methylphenyl)- makes it unique. These functional groups confer specific reactivity and potential for diverse applications in various fields.
属性
分子式 |
C11H11BF2O2 |
|---|---|
分子量 |
224.01 g/mol |
IUPAC 名称 |
(Z)-4-difluoroboranyloxy-4-(4-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H11BF2O2/c1-8-3-5-10(6-4-8)11(7-9(2)15)16-12(13)14/h3-7H,1-2H3/b11-7- |
InChI 键 |
MAZFSYKQNAXVLW-XFFZJAGNSA-N |
手性 SMILES |
B(O/C(=C\C(=O)C)/C1=CC=C(C=C1)C)(F)F |
规范 SMILES |
B(OC(=CC(=O)C)C1=CC=C(C=C1)C)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-8-nitro-](/img/structure/B11107578.png)
![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11107586.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(3,5-dichloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107591.png)
![2-(4-Chlorophenyl)-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11107599.png)
![Ethyl 4,5-dimethyl-2-{[1-(phenylsulfonyl)prolyl]amino}thiophene-3-carboxylate](/img/structure/B11107601.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11107607.png)
![2-{[6-amino-4-(2-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11107611.png)
![N-({N'-[(3E)-5-Nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11107619.png)

![(NE,4Z)-N-[[4-(3-methylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazonate](/img/structure/B11107635.png)

![4-[({(2Z)-2-[(2,6-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11107643.png)
![N-[(1E)-3-[(2-methoxyethyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11107654.png)

